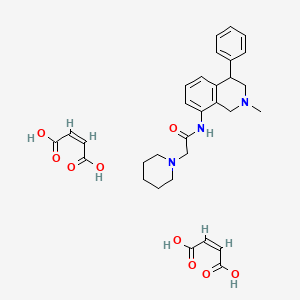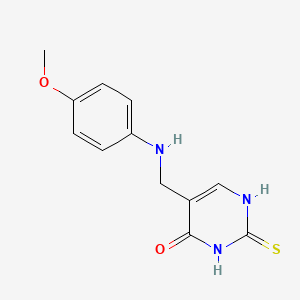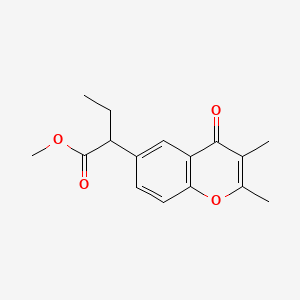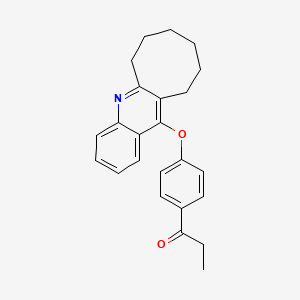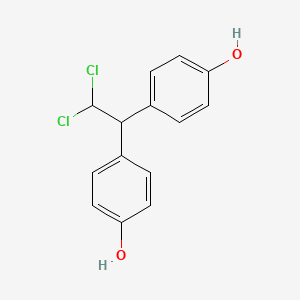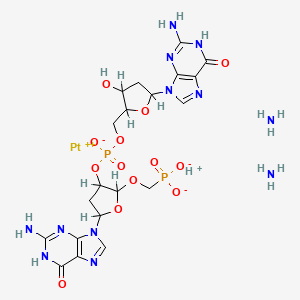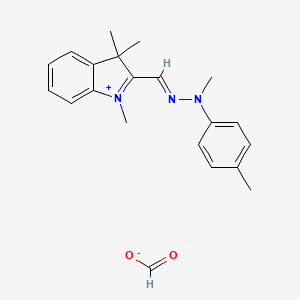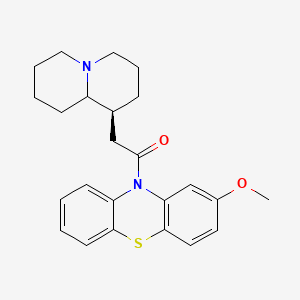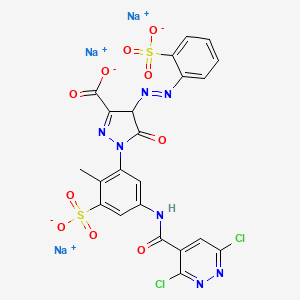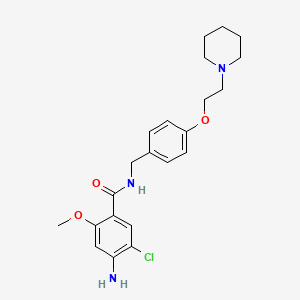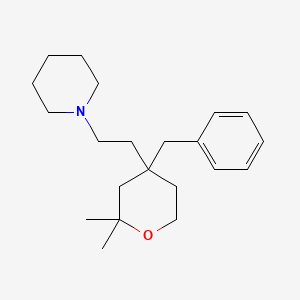
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine is a complex organic compound featuring a tetrahydropyran ring fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines, allowing the isolation of enriched mixtures of the most stable cis-isomers.
Coupling of the Two Rings: The final step involves coupling the tetrahydropyran and piperidine rings through a series of reactions, including hydroalkoxylation and hydroacyloxylation, using catalysts such as lanthanide triflates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate at room temperature.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Tetrahydrofuran and tetrahydropyran derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Uniqueness
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
130688-21-0 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H33NO/c1-20(2)18-21(12-16-23-20,17-19-9-5-3-6-10-19)11-15-22-13-7-4-8-14-22/h3,5-6,9-10H,4,7-8,11-18H2,1-2H3 |
Clave InChI |
CFYZQFZUHMFACC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCN2CCCCC2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


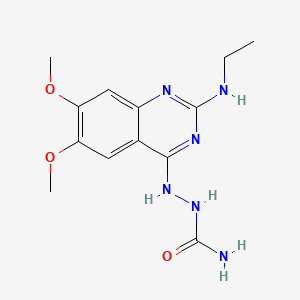

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
